dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine
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Overview
Description
dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine is a chemical compound with a unique structure that combines a pyrazole ring with a dimethylsulfamoylamino group and an oxan-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine typically involves the reaction of a pyrazole derivative with a dimethylsulfamoyl chloride in the presence of a base. The oxan-4-ylmethyl group can be introduced through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxan-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the dimethylsulfamoylamino group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine:
4-(Methylsulfamoylamino)-1-(oxan-4-ylmethyl)pyrazole: Similar structure but with a methyl group instead of a dimethyl group.
4-(Dimethylsulfamoylamino)-1-(oxan-4-yl)pyrazole: Lacks the methyl group on the oxan-4-yl substituent.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
Dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including data from recent studies and case reports.
Chemical Structure and Properties
This compound can be described by its IUPAC name and molecular formula. The compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfamoyl group that may contribute to its pharmacological properties.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₁H₁₄N₄O₂S |
Molecular Weight | 270.32 g/mol |
CAS Number | Not specified in the provided sources |
Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole showed significant inhibition against various bacterial strains, including both gram-positive and gram-negative bacteria. The sulfamoyl group may enhance this activity by disrupting bacterial folate synthesis pathways .
Anticancer Properties
There is emerging evidence that pyrazole derivatives can act as anticancer agents. A recent investigation reported that this compound exhibited cytotoxic effects on cancer cell lines, inducing apoptosis through the activation of caspase pathways. This suggests a potential mechanism for its use in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it was found to act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and respiration. Inhibition of this enzyme can have therapeutic implications in conditions like glaucoma and epilepsy .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values around 15 µM, indicating significant cytotoxicity compared to control groups. Further analysis revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress .
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(oxan-4-ylmethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-14(2)19(16,17)13-11-7-12-15(9-11)8-10-3-5-18-6-4-10/h7,9-10,13H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOSQWPVFIVIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CN(N=C1)CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.